6-Amino-3-methyl-4-(thiophen-3-yl)-4,7-dihydro[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile
Overview
Description
6-Amino-3-methyl-4-(thiophen-3-yl)-4,7-dihydro[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile is a complex organic compound featuring a unique combination of functional groups, including an amino group, a methyl group, a thienyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methyl-4-(thiophen-3-yl)-4,7-dihydro[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate can be used to prepare pyrazolo[3,4-b]pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-methyl-4-(thiophen-3-yl)-4,7-dihydro[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonitrile group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-Amino-3-methyl-4-(thiophen-3-yl)-4,7-dihydro[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Mechanism of Action
The mechanism of action of 6-Amino-3-methyl-4-(thiophen-3-yl)-4,7-dihydro[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
- Ethyl 6-amino-5-cyano-2-methyl-4-(3-thienyl)-4H-pyran-3-carboxylate
Uniqueness
6-Amino-3-methyl-4-(thiophen-3-yl)-4,7-dihydro[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various applications, particularly in fields requiring precise molecular interactions.
Properties
IUPAC Name |
6-amino-3-methyl-4-thiophen-3-yl-4,7-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-6-9-10(7-2-3-18-5-7)8(4-13)11(14)15-12(9)17-16-6/h2-3,5,10,15H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXIQZDKZGKYIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(C(=C(N2)N)C#N)C3=CSC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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